Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a methyl ester group at the 3-position and a 2-chloro-4-fluorobenzyl substituent at the 1-position. The compound’s structure combines a pyrazole core with halogenated aromatic moieties, which are common in pharmaceuticals and agrochemicals due to their electronic and steric effects.
Properties
Molecular Formula |
C12H10ClFN2O2 |
|---|---|
Molecular Weight |
268.67 g/mol |
IUPAC Name |
methyl 1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-18-12(17)11-4-5-16(15-11)7-8-2-3-9(14)6-10(8)13/h2-6H,7H2,1H3 |
InChI Key |
JTFIXPKUTPUTKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2-chloro-4-fluorobenzyl Group: The 2-chloro-4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloro-4-fluorobenzyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents targeting neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate with structurally analogous pyrazole-3-carboxylate derivatives, focusing on substituents, molecular properties, and synthetic pathways:
Table 1: Structural and Functional Comparison of Pyrazole-3-carboxylate Derivatives
*Calculated molecular weight based on formula.
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The target compound’s 2-chloro-4-fluorobenzyl group provides steric bulk and electronic modulation, which may improve binding to biological targets compared to simpler analogs like unsubstituted Methyl 1H-pyrazole-3-carboxylate . The nitro-substituted derivative () exhibits increased electrophilicity due to the -NO₂ group, making it more reactive in substitution or reduction reactions .
Synthetic Pathways: The synthesis of the target compound may parallel methods used for Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (), which involves LAH reduction, MnO₂ oxidation, and reductive coupling . More complex derivatives, such as chromenone-linked pyrazoles (), utilize Suzuki-Miyaura cross-coupling for aryl boronic acid integration, a method applicable to the target compound if further functionalization is needed .
Physical Properties: Melting points vary significantly with substituents. For example, the quinolinyl-substituted derivative melts at 227–230°C , while nitro-substituted analogs () may have higher melting points due to polar interactions. Purity and commercial availability of simpler analogs () highlight the challenges in synthesizing halogenated derivatives, which often require specialized reagents or catalysts .
Potential Applications: The neurotensin receptor ligand in demonstrates the role of pyrazole-3-carboxylates in modulating calcium signaling, suggesting similar applications for the target compound . Sulfur- and triazole-containing derivatives () are often explored in antiviral or anticancer research, indicating possible therapeutic avenues for the target compound .
Biological Activity
Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS No. 2054954-59-3) is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Formula and Weight
- Molecular Formula : C12H10ClFN2O2
- Molecular Weight : 268.67 g/mol
Structural Features
The compound features a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group and a carboxylate functional group, contributing to its unique chemical reactivity and biological properties.
Pharmacological Effects
This compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity : Various studies have shown that pyrazole derivatives, including this compound, possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : The anti-inflammatory potential of pyrazole derivatives has been explored extensively. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses .
- Neuropharmacological Activity : Research indicates that certain pyrazole derivatives may act as neuroprotective agents, potentially useful in treating neurodegenerative diseases. The interaction with specific receptors or enzymes involved in neuroinflammation is a key area of investigation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could modulate receptor activity related to pain perception or inflammation.
The exact mechanisms remain an active area of research, with ongoing studies aiming to elucidate the pathways involved.
Study on Antimicrobial Efficacy
A study conducted by Burguete et al. synthesized several pyrazole derivatives and tested their antibacterial activity against multiple strains, including E. coli and S. aureus. One derivative exhibited significant antibacterial activity comparable to standard antibiotics .
Anti-inflammatory Activity Assessment
Selvam et al. evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that certain compounds showed comparable efficacy to indomethacin, a well-known anti-inflammatory agent .
Neuroprotective Potential
Research exploring the neuroprotective effects of pyrazole derivatives has highlighted their potential in treating neurodegenerative diseases. Compounds similar to this compound have been shown to reduce oxidative stress markers in neuronal cells .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
